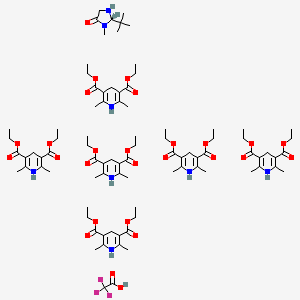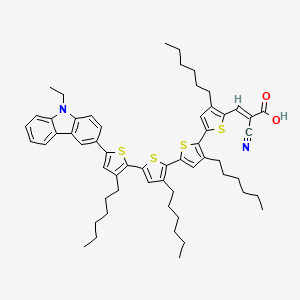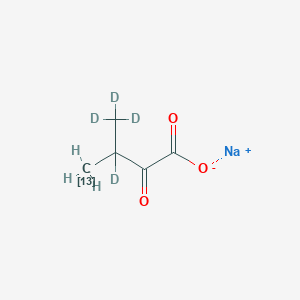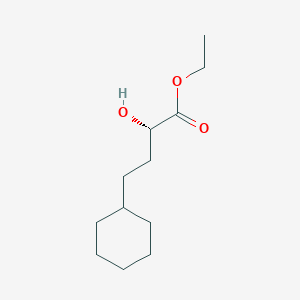
Ethylenediamine/triformylbenzene cage
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethane diamine cycloimine organic cage is a complex organic compound with the empirical formula C48H48N12. It is known for its unique cage-like structure, which makes it a significant subject of study in the field of supramolecular chemistry. This compound is often referred to as a porous organic cage due to its ability to form stable, crystalline structures with intrinsic porosity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethane diamine cycloimine organic cage typically involves a one-step amidation reaction. This process uses ethane diamine and cycloimine as starting materials, which undergo a series of condensation reactions to form the cage structure. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like trifluoroacetic acid to facilitate the formation of the cage .
Industrial Production Methods
Industrial production of ethane diamine cycloimine organic cage is not widely documented, but it generally follows similar synthetic routes as laboratory-scale synthesis. The process may involve scaling up the reaction conditions and optimizing the use of solvents and catalysts to achieve higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Ethane diamine cycloimine organic cage undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of ethane diamine cycloimine organic cage include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of the cage, while reduction reactions may yield reduced forms of the compound .
Applications De Recherche Scientifique
Ethane diamine cycloimine organic cage has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of ethane diamine cycloimine organic cage involves its ability to form stable, porous structures that can encapsulate and release molecules in a controlled manner. This property is attributed to the dynamic covalent chemistry of the compound, which allows it to form reversible bonds with other molecules. The molecular targets and pathways involved in its action include interactions with specific receptors and enzymes, which can lead to various biological effects .
Comparaison Avec Des Composés Similaires
Ethane diamine cycloimine organic cage is unique compared to other similar compounds due to its high stability and intrinsic porosity. Similar compounds include:
Cyclodextrins: These are cyclic oligosaccharides with a similar ability to form inclusion complexes but lack the stability and porosity of ethane diamine cycloimine organic cage.
Calixarenes: These are macrocyclic compounds with a similar cage-like structure but differ in their chemical composition and reactivity.
Metal-organic frameworks (MOFs): These are coordination networks with organic ligands and metal nodes, which share the porous nature but differ in their structural composition
Propriétés
Formule moléculaire |
C48H48N12 |
|---|---|
Poids moléculaire |
793.0 g/mol |
Nom IUPAC |
5,8,16,19,27,30,38,41,46,49,54,57-dodecazaheptacyclo[21.21.6.612,34.13,43.110,14.121,25.132,36]hexaconta-1(44),2,4,8,10(60),11,13,15,19,21(59),22,24,26,30,32(52),33,35,37,41,43(51),45,49,53,57-tetracosaene |
InChI |
InChI=1S/C48H48N12/c1-2-50-26-38-15-41-18-42(16-38)30-54-8-10-58-34-46-20-44-22-48(24-46)36-60-12-11-59-35-47-21-43(19-45(23-47)33-57-9-7-53-29-41)31-55-5-3-51-27-39-13-37(25-49-1)14-40(17-39)28-52-4-6-56-32-44/h13-36H,1-12H2 |
Clé InChI |
GUTZSUDNSFKJNV-UHFFFAOYSA-N |
SMILES isomérique |
C1CN=CC2=CC3=CC(=C2)C=NCCN=CC4=CC5=CC(=C4)C=NCCN=CC6=CC(=CC(=C6)C=NCCN=C3)C=NCCN=CC7=CC(=CC(=C7)C=NCCN=C5)C=N1 |
SMILES canonique |
C1CN=CC2=CC3=CC(=C2)C=NCCN=CC4=CC5=CC(=C4)C=NCCN=CC6=CC(=CC(=C6)C=NCCN=CC7=CC(=CC(=C7)C=NCCN=C5)C=NCCN=C3)C=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenol;2-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid](/img/structure/B12055924.png)
azanium](/img/structure/B12055927.png)


![Dichloropalladium;dicyclohexyl-[4-(dimethylamino)phenyl]phosphanium](/img/structure/B12055951.png)
![3-(2,4,6-Trimethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-3-ium perchlorate](/img/structure/B12055952.png)

